N-(1-adamantylmethyl)-3-nitropyridin-2-amine
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Overview
Description
N-(1-adamantylmethyl)-3-nitropyridin-2-amine is a compound that features a unique structure combining an adamantyl group with a nitropyridine moiety
Mechanism of Action
Target of Action
The compound “N-(1-adamantylmethyl)-3-nitropyridin-2-amine” contains an adamantyl group. Adamantane derivatives have been found to interact with various biological targets, including ion channels, enzymes, and receptors . .
Mode of Action
Adamantane derivatives generally interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Adamantane derivatives have been found to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
They are metabolized in the liver, often through hydroxylation .
Biochemical Analysis
Biochemical Properties
N-(1-adamantylmethyl)-3-nitropyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the adamantyl group in the compound enhances its binding affinity to certain enzymes, potentially acting as an inhibitor or activator. Studies have shown that this compound can interact with cytochrome P450 enzymes, affecting their metabolic activity . Additionally, it has been observed to bind with cyclodextrins and cucurbiturils, forming stable complexes that can modulate biochemical pathways .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of nuclear receptors, such as Nur77, which plays a role in apoptosis and cell survival . Furthermore, this compound has been shown to affect mitochondrial function, leading to changes in cellular energy metabolism and oxidative stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, altering their conformation and activity. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, leading to changes in metabolic pathways . Additionally, this compound can modulate gene expression by interacting with nuclear receptors and transcription factors, influencing cellular responses to external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can induce adverse effects, including oxidative stress and mitochondrial dysfunction . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes hydroxylation and other oxidative modifications, primarily mediated by cytochrome P450 enzymes . These metabolic transformations can influence the compound’s activity and stability, affecting its overall biochemical properties. Additionally, this compound can impact metabolic flux and metabolite levels, further modulating cellular responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach various cellular compartments . Additionally, this compound can bind to specific transporters, influencing its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize in mitochondria, where it can modulate mitochondrial function and energy metabolism . Additionally, this compound can interact with nuclear receptors and transcription factors, influencing gene expression and cellular responses . These findings highlight the importance of understanding the subcellular distribution of the compound to elucidate its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-3-nitropyridin-2-amine typically involves the alkylation of 3-nitropyridin-2-amine with 1-adamantylmethyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantylmethyl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The adamantylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of N-(1-adamantylmethyl)-3-aminopyridin-2-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Reduction: Formation of N-(1-adamantylmethyl)-3-aminopyridin-2-amine.
Scientific Research Applications
N-(1-adamantylmethyl)-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to the stability of the adamantyl group.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-adamantylmethyl chloromethyl ketone
Uniqueness
N-(1-adamantylmethyl)-3-nitropyridin-2-amine is unique due to its combination of an adamantyl group with a nitropyridine moiety. This structure imparts both stability and reactivity, making it a versatile compound for various applications. The presence of the nitro group allows for further functionalization, enhancing its utility in synthetic chemistry and potential bioactivity.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-3-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-19(21)14-2-1-3-17-15(14)18-10-16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,11-13H,4-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEPRIQDMSISKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC4=C(C=CC=N4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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